molecular formula C26H33F2N7O3S B13434015 Deshydroxy Amino Ticagrelor Acetonide

Deshydroxy Amino Ticagrelor Acetonide

Cat. No.: B13434015
M. Wt: 561.6 g/mol
InChI Key: NMINGIFURSBTRY-FYEBJQQMSA-N
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Description

Deshydroxy Amino Ticagrelor Acetonide is a derivative of ticagrelor, a well-known antiplatelet agent used in the treatment of acute coronary syndrome. This compound is a modified version of ticagrelor, designed to enhance its pharmacological properties and reduce potential side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Deshydroxy Amino Ticagrelor Acetonide involves multiple steps, starting with the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol. This is followed by the construction of a triazole compound through diazotization using a green reagent, Resin-NO2, in a water and acetonitrile mixture . The final steps involve condensation with a cyclopropylamine derivative and deprotection using hydrochloric acid in dichloromethane .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for scalability and safety. The process involves careful control of reaction conditions, such as temperature and reagent addition patterns, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Deshydroxy Amino Ticagrelor Acetonide undergoes various chemical reactions, including:

    Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Often involves nucleophilic or electrophilic reagents under controlled conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents like dichloromethane or chloroform.

Major Products

The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound .

Scientific Research Applications

Deshydroxy Amino Ticagrelor Acetonide has a wide range of applications in scientific research:

    Chemistry: Used as a reference material for analytical studies and method development.

    Biology: Investigated for its effects on platelet aggregation and cardiovascular health.

    Medicine: Explored as a potential therapeutic agent for conditions related to platelet aggregation.

    Industry: Utilized in the development of new antiplatelet drugs and formulations.

Mechanism of Action

Deshydroxy Amino Ticagrelor Acetonide exerts its effects by inhibiting the P2Y12 receptor, which plays a crucial role in platelet aggregation. The compound binds reversibly to the receptor, preventing adenosine diphosphate (ADP) from activating it. This inhibition reduces platelet aggregation and thrombus formation, providing therapeutic benefits in conditions like acute coronary syndrome .

Comparison with Similar Compounds

Similar Compounds

    Ticagrelor: The parent compound, known for its potent antiplatelet effects.

    Clopidogrel: Another P2Y12 receptor inhibitor but requires metabolic activation.

    Prasugrel: Similar to clopidogrel but with a faster onset of action.

Uniqueness

Deshydroxy Amino Ticagrelor Acetonide stands out due to its enhanced pharmacological properties, such as faster onset and reversible inhibition, compared to its parent compound and other similar agents .

Properties

Molecular Formula

C26H33F2N7O3S

Molecular Weight

561.6 g/mol

IUPAC Name

3-[(3aR,4S,6R,6aS)-4-(2-aminoethoxy)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]-N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-7-amine

InChI

InChI=1S/C26H33F2N7O3S/c1-4-9-39-25-31-23(30-17-11-14(17)13-5-6-15(27)16(28)10-13)20-24(32-25)35(34-33-20)18-12-19(36-8-7-29)22-21(18)37-26(2,3)38-22/h5-6,10,14,17-19,21-22H,4,7-9,11-12,29H2,1-3H3,(H,30,31,32)/t14-,17+,18+,19-,21-,22+/m0/s1

InChI Key

NMINGIFURSBTRY-FYEBJQQMSA-N

Isomeric SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@@H]4[C@H]3OC(O4)(C)C)OCCN)N[C@@H]5C[C@H]5C6=CC(=C(C=C6)F)F

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)OCCN)NC5CC5C6=CC(=C(C=C6)F)F

Origin of Product

United States

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